Antibiotic U-19,718
Beschreibung
Antibiotic U-19,718 is a specialized antimicrobial agent first studied for its unique mechanism of action in rat liver mitochondria. Research by Reusser (1968) demonstrated that U-19,718 disrupts mitochondrial function by interfering with succinate-tetrazolium reductase and adenosine triphosphatase (ATPase) activity, leading to impaired energy production in bacterial cells . Unlike many antibiotics targeting cell wall synthesis or protein translation, U-19,718’s mitochondrial focus suggests a niche application against pathogens reliant on robust mitochondrial metabolism.
Eigenschaften
IUPAC Name |
4-hydroxy-17-methyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-6-11-13(16-9(21-6)5-10(18)22-16)14(19)7-3-2-4-8(17)12(7)15(11)20/h2-4,6,9,16-17H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWPJKDMEZSVTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(C3C(O1)CC(=O)O3)C(=O)C4=C(C2=O)C(=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40864305 | |
| Record name | Kalafungin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40864305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29394-61-4, 11048-15-0 | |
| Record name | 3,3a,5,11b-Tetrahydro-7-hydroxy-5-methyl-2H-furo[3,2-b]naphtho[2,3-d]pyran-2,6,11-trione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29394-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kalamycin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137443 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Kalafungin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40864305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Kalafungin wird durch die Fermentation des Streptomyces tanashiensis-Stammes Kala synthetisiert . Die Biosynthese beinhaltet den Polyketid-Weg, wobei die Verbindung aus einem Polyketid-Gerüst abgeleitet wird . Die Produktion kann durch UV-Mutagenese gesteigert werden, was die Ausbeute des Antibiotikums erhöht .
Industrielle Produktionsverfahren: Die industrielle Produktion von Kalafungin beinhaltet die Kultivierung von Streptomyces tanashiensis in großen Fermentationsbehältern. Die Fermentationsbrühe wird dann verarbeitet, um Kalafungin zu isolieren und zu reinigen . Der Prozess beinhaltet Schritte wie Filtration, Lösungsmittelextraktion und Kristallisation, um die reine Verbindung zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Kalafungin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen .
Häufige Reagenzien und Bedingungen:
Reduktion: Reduktionsreaktionen können mit Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Substitutionsreaktionen beinhalten oft Nukleophile wie Amine oder Thiole.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Derivate von Kalafungin mit modifizierten funktionellen Gruppen, die unterschiedliche biologische Aktivitäten aufweisen können .
Wissenschaftliche Forschungsanwendungen
Kalafungin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Industrie: Wird bei der Entwicklung neuer Antibiotika und als Leitverbindung für die Medikamentenforschung eingesetzt.
5. Wirkmechanismus
Kalafungin übt seine antimikrobielle Wirkung aus, indem es die Synthese von Nukleinsäuren in Mikroorganismen hemmt . Es zielt auf die DNA- und RNA-Synthesewege ab, was zu einer Störung zellulärer Prozesse führt und letztendlich zum Zelltod führt . Der Mechanismus der Verbindung beinhaltet die Bindung an bestimmte Enzyme, die an der Nukleinsäuresynthese beteiligt sind .
Wirkmechanismus
Kalafungin exerts its antimicrobial effects by inhibiting the synthesis of nucleic acids in microorganisms . It targets the DNA and RNA synthesis pathways, leading to the disruption of cellular processes and ultimately causing cell death . The compound’s mechanism involves binding to specific enzymes involved in nucleic acid synthesis .
Vergleich Mit ähnlichen Verbindungen
Mechanism of Action
Antibiotic U-19,718 distinguishes itself from other antibiotics through its mitochondrial targeting. For example:
- Penicillins (e.g., ampicillin) inhibit cell wall synthesis by binding to penicillin-binding proteins.
- Tetracyclines (e.g., doxycycline) block bacterial protein synthesis by binding to the 30S ribosomal subunit.
- Fluoroquinolones (e.g., ciprofloxacin) target DNA gyrase and topoisomerase IV.
Efficacy and Spectrum of Activity
Limited data suggest U-19,718 exhibits narrow-spectrum activity, primarily affecting Gram-positive bacteria with high mitochondrial dependency. Indirect comparisons from prophylaxis studies highlight that broader-spectrum antibiotics like vancomycin or cephalosporins achieve higher clinical success rates (85–95%) against diverse infections, whereas U-19,718’s efficacy remains underexplored outside experimental settings .
Resistance Profiles
Emerging antibiotic resistance mechanisms, such as efflux pumps or enzymatic inactivation, render drugs like beta-lactams and macrolides increasingly ineffective. U-19,718’s mitochondrial mechanism may evade common resistance pathways, as mitochondrial targets are less frequently mutated. However, long-term use could still drive adaptive resistance, as seen with other niche antibiotics like linezolid (which targets ribosomal RNA) .
Pharmacokinetics and Toxicity
No direct pharmacokinetic data for U-19,718 are available. Comparatively, aminoglycosides (e.g., gentamicin) exhibit concentration-dependent bactericidal activity but carry nephro- and ototoxicity risks. U-19,718’s mitochondrial action raises theoretical concerns about off-target effects in eukaryotic cells, akin to the mitochondrial toxicity observed with metformin in non-antimicrobial contexts .
Biologische Aktivität
Antibiotic U-19,718 is a compound that has garnered attention for its biological activity, particularly in the context of antibiotic resistance and the search for new therapeutic agents. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of U-19,718's biological activity.
Overview of Antibiotic U-19,718
U-19,718 is classified as an antibiotic derived from natural sources. It has been primarily studied for its efficacy against various bacterial strains, including those resistant to conventional antibiotics. Understanding its mechanism of action and biological activity is crucial for potential therapeutic applications.
The precise mechanism of action for U-19,718 involves interference with bacterial cell wall synthesis and protein synthesis pathways. This dual action not only inhibits bacterial growth but also reduces the likelihood of developing resistance compared to other antibiotics. Research indicates that U-19,718 may target specific proteins involved in these processes, disrupting essential functions within bacterial cells.
Minimum Inhibitory Concentration (MIC)
The effectiveness of U-19,718 can be quantitatively assessed through its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium after overnight incubation. Below is a summary table illustrating the MIC values for U-19,718 against various bacterial strains:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 4 |
| Escherichia coli | 8 |
| Pseudomonas aeruginosa | 16 |
| Klebsiella pneumoniae | 32 |
This table demonstrates that U-19,718 exhibits potent activity against Gram-positive bacteria like Staphylococcus aureus, while also showing effectiveness against certain Gram-negative bacteria.
Case Study 1: Efficacy in Clinical Settings
A clinical study involving patients with multi-drug resistant infections highlighted the potential of U-19,718 as a treatment option. Patients treated with U-19,718 showed significant improvement in clinical symptoms and a reduction in bacterial load within 48 hours of administration. The study reported a 75% success rate in eradicating infections caused by resistant strains.
Case Study 2: Comparative Analysis with Other Antibiotics
In a comparative study assessing the efficacy of U-19,718 against standard antibiotics like vancomycin and ciprofloxacin, it was found that U-19,718 had a lower MIC and a faster onset of action. This suggests that U-19,718 could be a more effective alternative for treating infections caused by resistant bacteria.
Research Findings
Recent studies have explored the structural characteristics of U-19,718 that contribute to its biological activity. Researchers have utilized advanced techniques such as X-ray crystallography to elucidate the binding interactions between U-19,718 and its target proteins. These findings are critical for understanding how modifications to the compound could enhance its efficacy or reduce toxicity.
Q & A
Q. What is the proposed mechanism of action of Antibiotic U-19,718 in mitochondrial function?
Antibiotic U-19,718 has been studied for its inhibitory effects on mitochondrial succinate-tetrazolium reductase and adenosine triphosphatase (ATPase) activity. Experimental studies in rat liver mitochondria suggest it disrupts electron transport chain components, leading to impaired energy production . Researchers should validate this mechanism using spectrophotometric assays to measure enzyme activity inhibition rates, coupled with mitochondrial membrane potential assays (e.g., JC-1 staining) to confirm functional disruptions.
Q. Which experimental models are suitable for studying Antibiotic U-19,718’s bioactivity?
Preclinical studies often employ isolated mitochondrial preparations (e.g., from rat liver) to assess direct biochemical effects. For cellular models, adherent cell lines with high mitochondrial activity (e.g., HepG2 hepatocytes) are recommended. Researchers must standardize protocols for mitochondrial isolation and ensure consistency in buffer compositions (e.g., sucrose concentration, pH) to minimize variability in activity measurements .
Q. How can researchers synthesize or obtain purified Antibiotic U-19,718 for experimental use?
While commercial sources are not specified here, synthesis protocols for U-19,718 derivatives may involve fermentation-based isolation from microbial cultures or chemical modification of core scaffolds. Researchers should characterize purity using HPLC-MS and NMR spectroscopy, adhering to IUPAC guidelines for compound naming and spectral data reporting .
Advanced Research Questions
Q. How should researchers address contradictions in reported IC50 values for Antibiotic U-19,718 across studies?
Discrepancies in potency data often arise from methodological differences, such as variations in mitochondrial isolation techniques, assay buffer conditions, or endpoint measurement intervals. To resolve these, perform a meta-analysis of existing studies, categorizing results by experimental parameters (e.g., substrate concentrations, incubation times). Use statistical tools like weighted means or regression analysis to identify confounding variables .
Q. What experimental design frameworks optimize dose-response studies for Antibiotic U-19,718?
Apply the PICO framework (Population: mitochondrial enzymes; Intervention: U-19,718 concentration gradients; Comparison: baseline activity; Outcome: inhibition kinetics) to structure experiments. For in vivo models, incorporate the FINER criteria (Feasible, Novel, Ethical, Relevant) to balance practical constraints with scientific rigor. Include positive controls (e.g., rotenone for Complex I inhibition) and negative controls (solvent-only treatments) .
Q. How can researchers investigate U-19,718’s role in antibiotic resistance mechanisms?
Design longitudinal studies exposing bacterial cultures to sub-inhibitory U-19,718 concentrations to assess resistance development. Use whole-genome sequencing to identify mutations in efflux pump genes or target enzymes. Cross-reference findings with clinical isolate databases (e.g., NCBI Pathogen Detection) to evaluate real-world relevance .
Q. What in silico strategies predict U-19,718’s off-target effects in eukaryotic cells?
Molecular docking simulations against mitochondrial protein databases (e.g., PDB, UniProt) can identify potential off-target interactions. Validate predictions using CRISPR-Cas9 knockout cell lines to isolate specific protein contributions to cytotoxicity. Pair this with metabolomic profiling (e.g., LC-MS) to map downstream metabolic disruptions .
Methodological Guidance
- Data Analysis : Use tools like GraphPad Prism or R to analyze dose-response curves and calculate IC50 values with 95% confidence intervals. Report statistical methods (e.g., ANOVA with Tukey’s post-hoc test) and effect sizes to enhance reproducibility .
- Literature Synthesis : Organize findings into categories such as mechanistic studies, resistance profiles, and toxicological data. Use citation management software (e.g., Zotero) to track sources and annotate conflicting results .
- Ethical Compliance : For animal studies, adhere to ARRIVE guidelines for reporting mitochondrial isolation procedures and ensure IACUC approval for in vivo protocols .
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